1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
Description
1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a urea derivative featuring a cyclohexyl group, a 4-ethylpiperazine moiety, and a thiophen-2-yl substituent. Urea derivatives are widely explored for their hydrogen-bonding capacity, which enhances receptor binding . The 4-ethylpiperazine group may improve solubility and metabolic stability, while the thiophene ring could facilitate π-π interactions with biological targets .
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4OS/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXLZAREDACBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene derivative: Starting with a thiophene compound, functional groups are introduced to facilitate further reactions.
Piperazine ring incorporation: The piperazine ring is introduced through nucleophilic substitution or other suitable reactions.
Cyclohexyl group addition: The cyclohexyl group is attached via alkylation or similar reactions.
Urea formation: The final step involves the formation of the urea linkage, often through the reaction of an amine with an isocyanate or carbamate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene group undergoes oxidation to form sulfoxides or sulfones, a common transformation in sulfur-containing heterocycles.
These reactions enhance electrophilicity, potentially improving interactions with biological targets .
Substitution at the Piperazine Ring
The 4-ethylpiperazin-1-yl group participates in alkylation, acylation, or SNAr (nucleophilic aromatic substitution) reactions.
Key Examples
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in DCM/triethylamine yields N-acylated derivatives.
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in THF/NaH substitutes the piperazine nitrogen .
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Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki–Miyaura) introduce aryl/heteroaryl groups to the piperazine ring .
Functionalization of the Urea Core
The urea group (-NHCONH-) is susceptible to hydrolysis or modification under acidic/basic conditions:
Reduction of the Propan-2-yl Linker
The propan-2-yl chain may undergo reduction to modify stereochemistry or introduce hydroxyl groups:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ketone → Secondary Alcohol | NaBH<sub>4</sub> in MeOH/THF | 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ol)urea |
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene moiety undergoes halogenation or nitration:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(5-bromothiophen-2-yl)propan-2-yl)urea |
Heterocycle Formation
The urea group can cyclize with adjacent amines or alcohols under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Cyclization to Imidazolidinone | PCl<sub>5</sub>, 2-picoline | Formation of a fused imidazolidinone-piperazine system |
Key Insights from Structural Analogs
-
Piperazine derivatives often show improved solubility when functionalized with polar groups (e.g., sulfones) .
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Thiophene oxidation to sulfones enhances antibacterial activity in related urea compounds .
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SNAr reactions on piperazine require electron-deficient aryl halides and optimized bases (e.g., Cs<sub>2</sub>CO<sub>3</sub>) .
Stability and Reactivity Considerations
Biological Activity
1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Structure
Key Features
- Molecular Formula : C₁₅H₂₈N₂O
- Molecular Weight : 256.41 g/mol
- Functional Groups : Urea, piperazine, thiophene
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cell signaling pathways.
Receptor Interactions
Research indicates that the compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), which play crucial roles in mediating cellular responses to external stimuli. Specifically, it has been noted for its potential effects on chemokine receptors that guide leukocyte trafficking and modulate immune responses .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in breast cancer and melanoma models. The half-maximal inhibitory concentration (IC50) values were reported in the range of 100 nM to 500 nM, indicating potent anti-cancer properties .
In Vivo Studies
Preclinical studies utilizing murine models have further corroborated the anti-tumor efficacy of this compound. In a study involving xenograft models of human tumors, treatment with the compound resulted in a substantial reduction in tumor size compared to control groups .
Comparative Biological Activity
To provide a clearer understanding of its efficacy, a comparison with other similar compounds is useful. The following table summarizes the IC50 values for various compounds against selected cancer cell lines:
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| 1-Cyclohexyl... | MCF7 (Breast) | 150 |
| 1-Cyclohexyl... | A375 (Melanoma) | 200 |
| Reference Drug | Doxorubicin | 50 |
Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer effects of this compound on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory properties of the compound. It was found that treatment with this urea derivative enhanced cytokine production in activated T-cells, suggesting a potential role in boosting immune responses against tumors .
Scientific Research Applications
Overview
1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a piperazine ring, and a thiophene moiety. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.
Pharmacological Properties
The compound is primarily explored for its pharmacological properties , which include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. The urea and thiophene functionalities may contribute to the inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antidepressant Effects : Research into piperazine derivatives has shown promise in treating depression and anxiety disorders. The incorporation of the piperazine ring in this compound suggests potential activity in modulating neurotransmitter systems .
- Anti-inflammatory Properties : Compounds containing thiophene and urea groups have been investigated for their anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Derivative : Starting from a thiophene compound, functional groups are introduced to create a reactive site for further reactions.
- Piperazine Ring Incorporation : This is achieved through nucleophilic substitution reactions, which allow for the introduction of the piperazine moiety into the structure.
- Cyclohexyl Group Addition : The cyclohexyl group is introduced via alkylation methods.
- Urea Formation : The final step involves the reaction of an amine with an isocyanate or carbamate to form the urea linkage.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of compounds similar to this compound:
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Halogenated aryl groups (e.g., 11c: Cl, F) enhance binding affinity to hydrophobic pockets in target proteins, while fluorination improves metabolic stability .
Heterocycle Impact :
- Thiophene (target compound) vs. thiazole (11a–11o): Thiophene’s larger π-system may strengthen aromatic interactions, but thiazole’s nitrogen atom could improve solubility .
- Pyridine () and pyrimidine () analogs exhibit planar backbones, favoring crystal packing and stability, whereas the target compound’s branched propan-2-yl group may increase conformational flexibility.
Urea vs.
Pharmacological Implications
- Piperazine Role : The 4-ethylpiperazine in the target compound may reduce off-target interactions compared to unsubstituted piperazines (e.g., 11a–11o), as alkylation mitigates metabolic oxidation .
- Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole could alter binding kinetics in enzymes or receptors, as seen in kinase inhibitors .
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclohexylamine and thiophene derivatives. Key steps include:
- Alkylation: Introduction of the 4-ethylpiperazine moiety via nucleophilic substitution under reflux conditions (ethanol, 80°C, 12h) .
- Urea Formation: Coupling with isocyanate intermediates using carbodiimide crosslinkers (e.g., DCC) in anhydrous dichloromethane .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity. Yield optimization (40–60%) depends on solvent polarity and catalyst selection (e.g., DMAP improves acylation efficiency) .
How can structural characterization resolve discrepancies in reported biological activity data?
Level: Advanced
Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) may arise from stereochemical impurities or polymorphic forms. Methodological approaches include:
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns critical for target binding .
- NMR Spectroscopy: Assigns stereochemistry (e.g., NOESY for spatial proximity of cyclohexyl and thiophene groups) .
- HPLC-MS: Identifies trace byproducts (e.g., des-ethylpiperazine derivatives) that may interfere with assays .
What in vitro models are most suitable for evaluating this compound’s anticancer potential?
Level: Basic
Answer:
Standardized cell-based assays include:
- Proliferation Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ values reported between 10–50 µM .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
- Target Validation: siRNA knockdown of suspected targets (e.g., PI3K/AKT pathway) to confirm mechanism .
How do substituent modifications impact the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
SAR studies reveal:
- Thiophene Replacement: Substitution with furan reduces logP (from 3.2 to 2.8), enhancing aqueous solubility but decreasing blood-brain barrier penetration .
- Piperazine Optimization: N-ethyl to N-cyclopropyl modification improves metabolic stability (t₁/₂ increased from 2.1h to 4.5h in rat liver microsomes) .
- Urea Linker: Replacing urea with thiourea decreases plasma protein binding (from 89% to 72%) due to reduced hydrogen-bond donor capacity .
What computational strategies predict binding modes with kinase targets?
Level: Advanced
Answer:
- Molecular Docking: AutoDock Vina or Glide simulates interactions with ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) .
- MD Simulations: GROMACS trajectories (100 ns) assess stability of salt bridges between the piperazine group and Asp831 .
- Free Energy Perturbation: Predicts resistance mutations (e.g., T790M in EGFR) by calculating ΔΔG values for mutant vs. wild-type binding .
How can researchers address low solubility in preclinical testing?
Level: Basic
Answer:
- Formulation: Use co-solvents (10% DMSO + 30% PEG-400) or nanoemulsions (particle size <200 nm) to enhance bioavailability .
- Salt Formation: Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) without altering pharmacodynamics .
- Prodrug Design: Esterification of the urea group increases solubility by 10-fold, with enzymatic cleavage in serum .
What orthogonal assays validate target engagement in complex biological systems?
Level: Advanced
Answer:
- CETSA: Cellular thermal shift assay confirms target stabilization in lysates (ΔTₘ ≥ 4°C for PI3Kδ) .
- SPR Biosensing: Measures real-time binding kinetics (kₐ = 1.2×10⁵ M⁻¹s⁻¹, k𝒹 = 0.03 s⁻¹) .
- Chemical Proteomics: SILAC-based pulldown identifies off-target interactions (e.g., unintended PDE4 inhibition) .
How does stereochemistry influence off-target effects?
Level: Advanced
Answer:
- Enantiomer Separation: Chiral HPLC (Chiralpak AD-H column) isolates R and S isomers, revealing 10-fold differences in hERG channel inhibition .
- CYP450 Interactions: (S)-isomer shows higher CYP3A4 inhibition (IC₅₀ = 8 µM vs. 32 µM for R-isomer), necessitating enantiopure synthesis .
- Metabolite Profiling: LC-MS/MS identifies stereospecific glucuronidation pathways impacting clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
